molecular formula C18H19ClN4 B12342753 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- CAS No. 873443-69-7

3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-

Cat. No.: B12342753
CAS No.: 873443-69-7
M. Wt: 326.8 g/mol
InChI Key: IUYJRPWBKNBCIC-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring a pyridine ring substituted with various functional groups, makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of the chloro and methylphenyl groups through electrophilic aromatic substitution.

    Cyclization: Formation of the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Pharmaceutical research explores this compound for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-
  • 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperidinyl)-
  • 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-morpholinyl)-

Uniqueness

The uniqueness of 3-Pyridinecarbonitrile, 2-chloro-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)- lies in its specific substitution pattern and the presence of the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

873443-69-7

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

2-chloro-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H19ClN4/c1-13-5-3-4-6-14(13)15-11-17(21-18(19)16(15)12-20)23-9-7-22(2)8-10-23/h3-6,11H,7-10H2,1-2H3

InChI Key

IUYJRPWBKNBCIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCN(CC3)C

Origin of Product

United States

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